molecular formula C5H7NaO3 B011610 Sodium levulinate CAS No. 19856-23-6

Sodium levulinate

Cat. No. B011610
CAS RN: 19856-23-6
M. Wt: 138.1 g/mol
InChI Key: RDKYCKDVIYTSAJ-UHFFFAOYSA-M
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Description

Sodium levulinate, also known as sodium lauroyl lactylate, is a naturally occurring fatty acid salt derived from the hydrolysis of lauric acid. It is a polyvalent anion with a molecular weight of 212.2 g/mol and a melting point of approximately 150°C. Sodium levulinate is widely used in the food industry as a flavoring agent and preservative, but it also has applications in the pharmaceutical and cosmetic industries.

Scientific Research Applications

Synthesis of Sodium Levulinate Cellulose

Sodium levulinate has been used in the synthesis of a new cellulose ether derivative known as Sodium Levulinate Cellulose (SLC). This was prepared as a new longer carbon chain analog for carboxymethyl cellulose (CMC) in 66–94% yield using the Williamson ether synthesis reaction between sodium hydroxide treated cellulose and brominated levulinic acid in aqueous iso-propanol medium under thermal and microwave conditions .

Characterization of Sodium Levulinate Cellulose

The Sodium Levulinate Cellulose produced was characterized by FT-IR, TG–DTA, X-ray and proton NMR. The thermal reactions carried out at 90 °C for 3 and 24 h gave SLC products with degrees of substitutions of 0.48 and 0.86, respectively, whereas the microwave synthesis product showed a degree of substitution of 0.32 .

Use in Food Industry

Cellulose derivatives, including those made with sodium levulinate, find use in an exceptionally wide range of large-scale applications including thickeners in the food industry .

Use as Emulsifiers

Sodium levulinate cellulose can be used as emulsifiers .

Use in Food Packaging

Sodium levulinate cellulose can be used in food packaging .

Use in Li-ion Battery Electrodes

Sodium levulinate cellulose can be used as binders in Li-ion battery electrodes .

Use in Cosmetics and Personal Care Formulations

Sodium levulinate cellulose can be used in cosmetics and personal care formulations .

Enhancing Skin Barrier Function

Sodium Levulinate plays a significant role in enhancing the skin’s natural defenses against environmental aggressors like pollutants, UV rays, and irritants .

Mechanism of Action

Target of Action

Sodium levulinate, also known as sodium 4-oxovalerate, is a natural compound that primarily targets microorganisms . It acts as an antimicrobial agent, inhibiting the growth of microbes such as staphylococcus on fruit surfaces .

Mode of Action

It has been shown to react with fatty acids to produce acid . When sodium levulinate reacts with fatty acids, hydrogen tartrate is formed, and this acid formation can cause damage to cells .

Biochemical Pathways

Levulinic acid, from which sodium levulinate is derived, is a promising platform chemical that can be obtained from biomass . It has the potential to be converted into a large number of commodity chemicals . The mechanisms of levulinic acid formation from various feedstocks are significantly important to guide the intensification of the process .

Pharmacokinetics

It is known that sodium levulinate cellulose (slc) was prepared as a new longer carbon chain analog for carboxymethyl cellulose (cmc) in 66–94% yield . This suggests that sodium levulinate may have similar ADME properties to those of carboxymethyl cellulose.

Result of Action

Sodium levulinate serves as a skin softening and conditioning agent . It enhances the appearance and feel of the skin by increasing its suppleness . Additionally, it supports the skin’s natural defenses against environmental aggressors like pollutants, UV rays, and irritants .

Action Environment

Sodium levulinate’s action, efficacy, and stability can be influenced by environmental factors. For instance, it plays a significant role in enhancing the skin’s barrier function, supporting the skin’s natural defenses against environmental aggressors like pollutants, UV rays, and irritants . In the cosmetic industry, its antimicrobial properties help maintain the acid balance of products and prevent skin from microbial infection .

properties

IUPAC Name

sodium;4-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3.Na/c1-4(6)2-3-5(7)8;/h2-3H2,1H3,(H,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDKYCKDVIYTSAJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

123-76-2 (Parent)
Record name Sodium levulinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019856236
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60173608
Record name Sodium levulinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60173608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19856-23-6
Record name Sodium levulinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019856236
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium levulinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60173608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 4-oxovalerate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.420
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM LEVULINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VK44E1MQU8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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